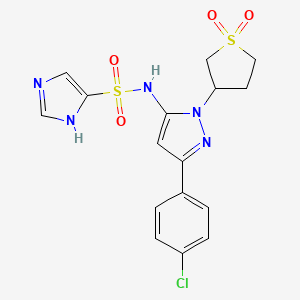
N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O4S2 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H17ClN4O3S with a molecular weight of 368.8 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a sulfonamide functional group, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the imidazole and pyrazole frameworks exhibit significant antibacterial properties. For instance, a related study evaluated a series of imidazole-fragment-decorated derivatives and found that some compounds displayed excellent in vitro antibacterial activity against virulent phytopathogenic bacteria, with effective concentrations (EC50) as low as 5.44 µg/mL against Xanthomonas axonopodis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | EC50 (µg/mL) |
|---|---|---|
| 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative 7c | Xoo | 7.40 |
| 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative 9a | Xac | 5.44 |
| N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl) imidazole derivative | Psa | Moderate (40.71) |
Antifungal Activity
In addition to antibacterial effects, the compound has shown potential antifungal activity. The presence of the pyrazole ring is critical for enhancing antifungal properties. A study indicated that certain derivatives demonstrated significant antifungal activity against various fungal strains .
Anticancer Activity
The compound's structural components suggest potential interactions with cancer-related pathways. Research has indicated that imidazole derivatives can inhibit tumor growth by targeting specific enzymatic pathways involved in cancer progression. For example, studies on similar compounds have shown their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis.
- Membrane Disruption : Pyrazole derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of imidazole-pyrazole derivatives against Mycobacterium tuberculosis CYP121A1. The study reported binding affinities indicating that modifications in the pyrazole structure could enhance inhibitory effects against this target .
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O4S2/c17-12-3-1-11(2-4-12)14-7-15(21-28(25,26)16-8-18-10-19-16)22(20-14)13-5-6-27(23,24)9-13/h1-4,7-8,10,13,21H,5-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDGHMZILLGZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














